methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate
Brand Name: Vulcanchem
CAS No.: 361366-69-0
VCID: VC4456427
InChI: InChI=1S/C24H29N3O4/c1-31-24(30)17-4-2-16(3-5-17)15-26-10-8-25(9-11-26)12-13-27-22(28)20-18-6-7-19(14-18)21(20)23(27)29/h2-7,18-21H,8-15H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCN3C(=O)C4C5CC(C4C3=O)C=C5
Molecular Formula: C24H29N3O4
Molecular Weight: 423.513

methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate

CAS No.: 361366-69-0

Cat. No.: VC4456427

Molecular Formula: C24H29N3O4

Molecular Weight: 423.513

* For research use only. Not for human or veterinary use.

methyl 4-((4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)methyl)benzoate - 361366-69-0

Specification

CAS No. 361366-69-0
Molecular Formula C24H29N3O4
Molecular Weight 423.513
IUPAC Name methyl 4-[[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]methyl]benzoate
Standard InChI InChI=1S/C24H29N3O4/c1-31-24(30)17-4-2-16(3-5-17)15-26-10-8-25(9-11-26)12-13-27-22(28)20-18-6-7-19(14-18)21(20)23(27)29/h2-7,18-21H,8-15H2,1H3
Standard InChI Key BQEDZOGNIWVNPJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCN3C(=O)C4C5CC(C4C3=O)C=C5

Introduction

Structural Overview

This compound features a multi-functional framework combining several distinct chemical groups:

  • Benzoate Core: The methyl benzoate moiety provides aromaticity and serves as the backbone for functionalization.

  • Piperazine Ring: A cyclic amine structure that enhances solubility and bioavailability in drug design.

  • Methanoisoindole Derivative: This bicyclic structure includes a dioxo group, contributing to rigidity and potential biological activity.

  • Methylene Spacer: Facilitates the connection between the piperazine ring and the benzoate group.

These structural elements suggest that the compound may exhibit pharmacologically relevant properties such as receptor binding affinity or enzyme inhibition.

Synthesis

While specific synthetic routes for this compound are not directly available in the provided sources, general methodologies for similar compounds involve:

  • Preparation of the Methanoisoindole Unit:

    • Starting from phthalic anhydride derivatives, followed by cyclization to form the bicyclic scaffold.

  • Functionalization with Piperazine:

    • Nucleophilic substitution reactions to introduce the piperazine group.

  • Esterification:

    • Reaction with methyl benzoate or equivalent reagents to attach the benzoate ester group.

These steps typically require controlled conditions such as specific solvents (e.g., DMF or ethanol), catalysts (e.g., triethylamine), and temperature management.

Potential Applications

This compound's structural features suggest several possible applications:

  • Pharmaceuticals:

    • The presence of piperazine and methanoisoindole moieties indicates potential as a scaffold for drug discovery, particularly in central nervous system (CNS) disorders or oncology.

  • Biological Activity Screening:

    • Compounds with similar structures have been evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities.

  • Material Science:

    • Aromatic esters and rigid bicyclic systems can be precursors for advanced materials like polymers or coatings.

Research Findings and Implications

Although specific studies on this compound are scarce in the provided data, related compounds have demonstrated significant bioactivity:

  • Similar piperazine derivatives have shown efficacy as enzyme inhibitors or receptor antagonists .

  • Methanoisoindole scaffolds are known for their stability and ability to interact with biological macromolecules .

Challenges:

  • Limited availability of direct experimental data for this specific compound.

  • Potential synthetic complexity due to multiple functional groups.

Future Directions:

  • Experimental Validation:

    • Synthesis and characterization using NMR, IR spectroscopy, and X-ray crystallography.

  • Biological Testing:

    • Screening against disease-relevant targets to identify therapeutic potential.

  • Computational Studies:

    • Molecular docking and dynamics simulations to predict interactions with biological receptors.

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